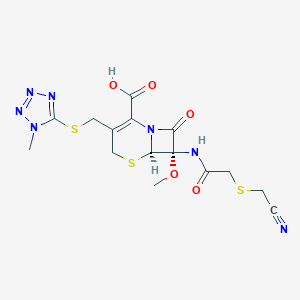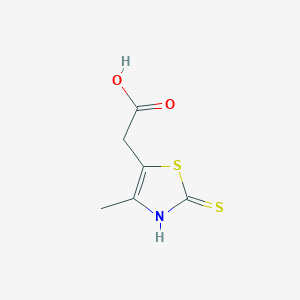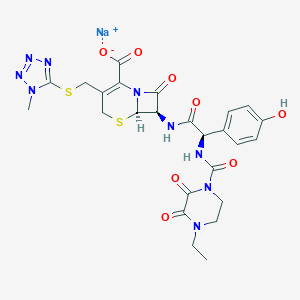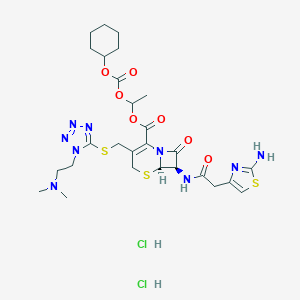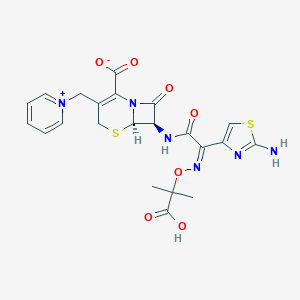
Ceftazidim
Übersicht
Beschreibung
Ceftazidim ist ein Cephalosporin-Antibiotikum der dritten Generation, das häufig zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird. Es ist besonders wirksam gegen gramnegative Bakterien, einschließlich Pseudomonas aeruginosa . This compound wirkt durch Hemmung der bakteriellen Zellwandsynthese, was zum Zelltod führt . Es wird üblicherweise intravenös oder intramuskulär injiziert .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von 7-Aminocephalosporansäure (7-ACA) ausgehen. Industrielle Produktionsmethoden umfassen großtechnische Fermentation und chemische Synthese, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Ceftazidim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: In mikrobiologischen Studien eingesetzt, um bakterielle Resistenzmechanismen zu verstehen.
Industrie: In der pharmazeutischen Industrie zur Entwicklung neuer Antibiotikaformulierungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand . Diese Bindung hemmt den letzten Transpeptidierungsschritt der Peptidoglykansynthese, was zu einer Instabilität der Zellwand und zum Absterben der Bakterienzellen führt . Das primäre molekulare Ziel ist Penicillin-bindendes Protein 3 (PBP3), das für die Zellwandsynthese bei gramnegativen Bakterien von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Ceftazidime, a third-generation cephalosporin, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . PBPs are a family of enzymes responsible for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .
Mode of Action
Ceftazidime inhibits PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death . Ceftazidime is particularly effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
Ceftazidime affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . Additionally, ceftazidime has been found to upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .
Result of Action
The primary molecular effect of ceftazidime is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, ceftazidime has been found to impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . It also strongly upregulates p27 protein levels, a classic negative regulator of the cell cycle .
Action Environment
The effectiveness of ceftazidime can be influenced by environmental factors. For instance, in antibiotic-free and sublethal environments, the decline of ceftazidime resistance occurs within 450 generations . Furthermore, antibiotic residues in the environment can contribute to antibiotic resistance, affecting the efficacy of ceftazidime .
Safety and Hazards
Ceftazidime should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ceftazidime works by inhibiting enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . This interaction disrupts the bacterial cell wall, leading to cell death . Ceftazidime is also notable for its resistance to numerous β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics .
Cellular Effects
Ceftazidime exerts its effects on various types of cells, primarily bacteria. By inhibiting cell wall synthesis, it disrupts bacterial cell integrity, leading to cell death . This can impact various cellular processes, including cell division and growth . Furthermore, ceftazidime has been found to upregulate p27 protein levels, a classic negative regulator of the cell cycle, thus inhibiting cell proliferation .
Molecular Mechanism
Ceftazidime exerts its effects at the molecular level primarily through its interaction with PBPs. It binds to these proteins, inhibiting their activity and disrupting the synthesis and remodeling of peptidoglycan, a key component of the bacterial cell wall . This leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
The effects of ceftazidime can change over time in laboratory settings. While the specifics can vary depending on the bacterial strain and conditions, ceftazidime generally exhibits a rapid bactericidal effect . Over time, however, some bacteria may develop resistance to ceftazidime, reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of ceftazidime can vary with different dosages. For instance, a dosage of 30 mg/kg administered intravenously or intramuscularly every 8 hours has been shown to be effective against susceptible infections in dogs . More frequent dosing is recommended for infections with Pseudomonas aeruginosa .
Metabolic Pathways
Ceftazidime is involved in the metabolic pathway related to cell wall synthesis in bacteria. It interacts with PBPs, which are enzymes involved in the synthesis and remodeling of peptidoglycan . By inhibiting these enzymes, ceftazidime disrupts this metabolic pathway, leading to impaired cell wall homeostasis and bacterial cell death .
Transport and Distribution
Ceftazidime is primarily eliminated through renal clearance, indicating that it is transported through the bloodstream and filtered out by the kidneys . Within bacterial cells, ceftazidime targets PBPs, which are located in the bacterial cell membrane . This suggests that ceftazidime is able to penetrate the bacterial cell wall and reach its target site.
Subcellular Localization
Ceftazidime targets PBPs, which are located in the bacterial cell membrane . Therefore, the subcellular localization of ceftazidime within bacterial cells would be at the cell membrane where it can interact with its target proteins. This localization is crucial for its function as it allows ceftazidime to disrupt cell wall synthesis, leading to bacterial cell death .
Vorbereitungsmethoden
Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). Industrial production methods involve large-scale fermentation and chemical synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Ceftazidim unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In wässrigen Lösungen kann this compound hydrolysieren, was zur Bildung von Abbauprodukten führt.
Oxidation: Die Exposition gegenüber Oxidationsmitteln kann zur Oxidation des Thiazolrings führen.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Beta-Lactamring.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasser, Oxidationsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Abbauprodukte, die die Stabilität und Wirksamkeit des Arzneimittels beeinträchtigen können .
Vergleich Mit ähnlichen Verbindungen
Ceftazidim ist unter den Cephalosporinen einzigartig aufgrund seiner breiten Aktivität gegen gramnegative Bakterien und seiner Resistenz gegenüber Beta-Lactamasen . Ähnliche Verbindungen sind:
Die einzigartige Resistenz von this compound gegenüber Beta-Lactamasen und seine Wirksamkeit gegen Pseudomonas aeruginosa machen es zu einem wertvollen Antibiotikum in der klinischen Praxis .
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOPKXBNMVMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72558-82-8, 78439-06-2 | |
| Record name | Ceftazidime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftazidime exert its antibacterial effect?
A1: Ceftazidime, like other β-lactam antibiotics, targets the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] It inhibits the biosynthesis of bacterial cell peptidoglycan, leading to bacterial growth inhibition or cell lysis and death. []
Q2: What are the primary mechanisms of resistance to ceftazidime in bacteria?
A2: The main mechanisms of resistance include:* Production of β-lactamases: These enzymes can hydrolyze ceftazidime, rendering it ineffective. This is especially problematic with extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). [, , , , , ]* Reduced outer membrane permeability: Mutations in porin proteins, such as OmpK35 and OmpK36 in K. pneumoniae, can hinder ceftazidime's entry into the bacteria. []* Increased efflux pump activity: Efflux pumps can expel ceftazidime from bacterial cells, reducing its intracellular concentration and effectiveness. []
Q3: Is there cross-resistance between ceftazidime and other antibiotics?
A3: Cross-resistance can occur:* Fluoroquinolones: Notably, the presence of fluoroquinolone resistance does not seem to affect susceptibility to ceftazidime-avibactam. []* Other β-lactams: Resistance to other β-lactams, particularly those hydrolyzed by ESBLs or carbapenemases, is often observed in ceftazidime-resistant strains. [, , , ]
Q4: Can ceftazidime resistance emerge during therapy?
A4: Yes, resistance to ceftazidime, even when combined with β-lactamase inhibitors, can emerge during treatment. This is often linked to mutations in the intrinsic chromosomal AmpC β-lactamase, such as PDC in Pseudomonas aeruginosa. []
Q5: Are there strategies to overcome ceftazidime resistance?
A5: Strategies include:* Combining ceftazidime with a β-lactamase inhibitor: Avibactam is a potent inhibitor of many β-lactamases, including some ESBLs, KPCs, and AmpCs. [, , , , , ]* Combination therapy: Using ceftazidime with other antibiotics like aztreonam, meropenem, or fosfomycin can exhibit synergistic effects against resistant strains. [, ]* Developing novel β-lactamase inhibitors: Research is ongoing to develop new inhibitors that can effectively target a broader range of resistant enzymes. [, ]
Q6: How is ceftazidime administered, and what is its typical dosing regimen?
A6: Ceftazidime is administered parenterally (intramuscularly or intravenously) and is not absorbed orally. [] Dosage regimens can vary based on patient factors (age, renal function) and infection severity.
Q7: What factors influence ceftazidime pharmacokinetics in different populations?
A7: Factors include:* Age: Neonates and infants demonstrate higher serum concentrations and longer elimination half-lives than older children and adults due to immature renal function. [, , ]* Renal function: Ceftazidime is primarily eliminated renally; therefore, dosage adjustments are necessary in patients with renal impairment to prevent accumulation. [, , ]
Q8: How does protein binding affect ceftazidime's activity?
A8: Ceftazidime exhibits relatively low protein binding (10-17%). Studies suggest that the unbound fraction of ceftazidime is responsible for its antibacterial activity. [, ]
Q9: What is the importance of pharmacokinetic/pharmacodynamic (PK/PD) target attainment for ceftazidime?
A9: Achieving optimal PK/PD targets (e.g., time above the minimum inhibitory concentration, or T>MIC) is crucial for efficacy and minimizing the emergence of resistance. [, ] Continuous infusion of ceftazidime can help optimize these parameters. []
Q10: Has ceftazidime-avibactam demonstrated efficacy in treating specific infections?
A10: Clinical trials and research suggest ceftazidime-avibactam is effective in treating:* Complicated intra-abdominal infections (cIAI): Demonstrated efficacy against ESBL-producing organisms, comparable to meropenem. []* Complicated urinary tract infections (cUTI): Showed promising efficacy and a favorable safety profile in children. []
Q11: What is the molecular formula and weight of ceftazidime?
A11: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of ceftazidime.
Q12: How is ceftazidime stability impacted by different conditions and formulations?
A12: Ceftazidime stability can be affected by:* Temperature: Exhibits limited stability at room temperature in some solutions. [, ] Frozen storage in polypropylene syringes can prolong stability. []* pH: Can precipitate when mixed with vancomycin, potentially due to the alkaline pH of some ceftazidime formulations. []* Presence of other drugs: Compatibility issues and precipitation can occur when mixed with other drugs like vancomycin. [, ]* Amino acid solutions: Ceftazidime stability in parenteral nutrition solutions containing amino acids needs careful consideration due to potential degradation. []
Q13: What analytical techniques are used for ceftazidime quantification?
A13: Common methods include:* High-performance liquid chromatography (HPLC): Offers high sensitivity and specificity for ceftazidime determination in various matrices (serum, urine, admixtures). [, , ]* Microbiological assay: Utilized for determining ceftazidime concentrations in biological samples, but with limitations in sensitivity and specificity compared to HPLC. [, ]* Liquid chromatography-mass spectrometry (LC-MS): A highly sensitive and specific method for quantifying ceftazidime and its metabolites in biological samples. []
Q14: How is the quality of ceftazidime assured during its lifecycle?
A14: Quality control measures are crucial throughout development, manufacturing, and distribution to ensure:* Consistency: Maintaining uniform drug content, purity, and potency across different batches. []* Safety: Minimizing the risk of contamination, degradation, and the presence of harmful impurities. []* Efficacy: Ensuring that the drug consistently delivers the intended therapeutic effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


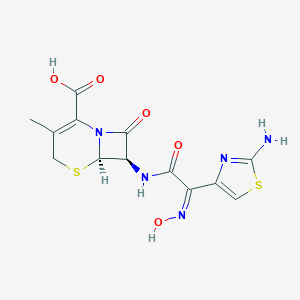




![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

